molecular formula C10H9FO B11918614 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11918614
M. Wt: 164.18 g/mol
InChI Key: JMAKYKIBFNLJCU-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 7th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one involves the reaction of 2-methyl-1-indanone with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the fluorine or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

  • 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
  • 3-Methyl-1-indanone
  • 2,3-Dihydro-1H-inden-1-one

Comparison: 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds. This uniqueness can make it more suitable for certain applications where these specific properties are desired .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

6-fluoro-7-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3

InChI Key

JMAKYKIBFNLJCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)CC2)F

Origin of Product

United States

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